N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
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Description
This compound is part of a broader category of organic molecules that have significant implications in the fields of medicinal chemistry and drug development. While specific information on this compound is scarce, research on similar compounds provides insights into the methodologies used for their synthesis, analysis, and application in various biological contexts.
Synthesis Analysis
Synthetic strategies for similar complex molecules often involve multi-step reactions, starting from basic building blocks like N-methoxy-9-methyl-9H-purin-6-amines. These compounds can undergo a series of reactions, including N-methylation, chloropurine displacement, and subsequent functionalization through alkylation or other coupling reactions to introduce additional functional groups or structural motifs specific to the target molecule (Roggen & Gundersen, 2008).
Scientific Research Applications
Sequential Three-component Synthesis
A study by Fang et al. (2012) describes an efficient method for synthesizing piperazine derivatives through a domino three-component process involving an aza-Wittig reaction/heterocyclisation. This method could be relevant for synthesizing derivatives of the compound , potentially for exploring biological activities or further chemical transformations (Fang, Fang, & Cheng, 2012).
Synthesis of Hydrolytically Stable, Fluorescent-labeled ATP Analog
Emmrich et al. (2010) synthesized a chemically and metabolically stable analog of ATP with a fluorescent residue for studying adenylyl cyclases. This research demonstrates the utility of modifying purine derivatives for biological assays, suggesting potential applications in studying enzyme interactions or signaling pathways related to the compound (Emmrich et al., 2010).
Advanced Synthesis Techniques
Research by Mara et al. (1982) on the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate, resulting in tricyclic products, illustrates complex synthetic strategies that could be applied to the synthesis or modification of the compound , offering pathways to new chemical entities with potentially unique biological or chemical properties (Mara, Singh, Thomas, & Williams, 1982).
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-9-7-6-8-10-22,23-11-15-25(45-3)16-12-23)24-13-17-26(46-4)18-14-24/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30-,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQLJOGRNUQHJX-WIFIACMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566639 |
Source
|
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide | |
CAS RN |
114745-26-5 |
Source
|
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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